molecular formula C16H12ClN3O2 B11390112 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

Cat. No.: B11390112
M. Wt: 313.74 g/mol
InChI Key: CBHLPMRLQDSVJG-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is a chemical compound that belongs to the class of oxadiazole derivatives

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

InChI

InChI=1S/C16H12ClN3O2/c1-10-3-2-4-12(9-10)16(21)18-15-14(19-22-20-15)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,20,21)

InChI Key

CBHLPMRLQDSVJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.

    Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole derivative with 3-methylbenzoic acid under suitable reaction conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: As a potential antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: As a pesticide or herbicide due to its biological activity against pests and weeds.

    Materials Science: As a building block for the synthesis of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-acetamide: Known for its antimicrobial properties.

    N-(4-bromophenyl)-thiazol-2-yl derivatives: Studied for their anticancer and antimicrobial activities.

    4-(4-chlorophenyl)-1,2,5-oxadiazole derivatives: Known for their diverse biological activities.

Uniqueness

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide stands out due to its unique combination of the oxadiazole ring and the benzamide moiety, which imparts specific biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

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